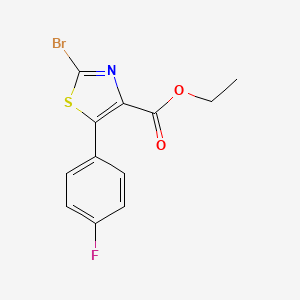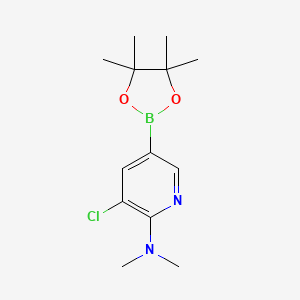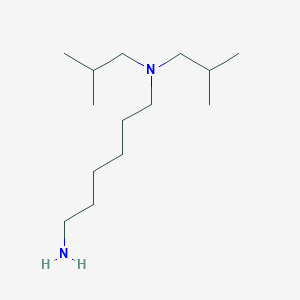
N1,N1-Diisobutylhexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Diisobutylhexane-1,6-diamine: is an organic compound with the molecular formula C14H32N2 It consists of a hexane backbone with two isobutyl groups attached to the nitrogen atoms at positions 1 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N1,N1-Diisobutylhexane-1,6-diamine can be synthesized through a multi-step process involving the reaction of hexane-1,6-diamine with isobutyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hexane-1,6-diamine and isobutyl halides are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N1-Diisobutylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, electrophiles; organic solvents like tetrahydrofuran or dichloromethane.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N1,N1-Diisobutylhexane-1,6-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, aiding in the study of their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceutical compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of surfactants, lubricants, and other functional materials.
Mécanisme D'action
The mechanism of action of N1,N1-Diisobutylhexane-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1,N1-Dimethylhexane-1,6-diamine: Similar structure but with methyl groups instead of isobutyl groups.
N1,N1-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of isobutyl groups.
N1,N1-Diisopropylhexane-1,6-diamine: Similar structure but with isopropyl groups instead of isobutyl groups.
Uniqueness: N1,N1-Diisobutylhexane-1,6-diamine is unique due to the presence of isobutyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H32N2 |
|---|---|
Poids moléculaire |
228.42 g/mol |
Nom IUPAC |
N',N'-bis(2-methylpropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H32N2/c1-13(2)11-16(12-14(3)4)10-8-6-5-7-9-15/h13-14H,5-12,15H2,1-4H3 |
Clé InChI |
NRKKJMFAXXHDEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCCCCCN)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
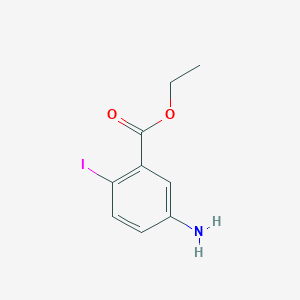
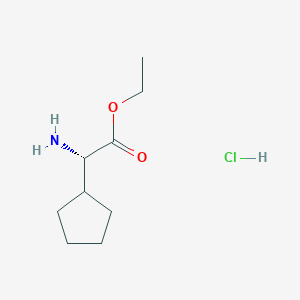
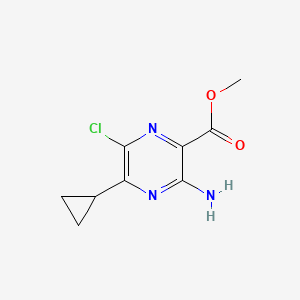

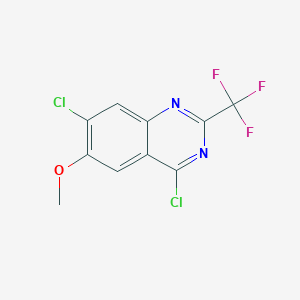
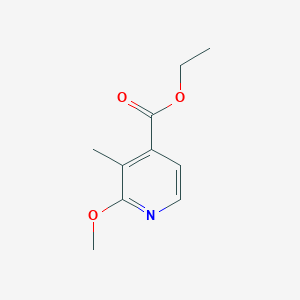
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
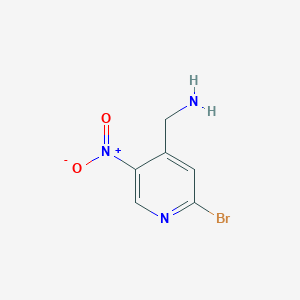
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
